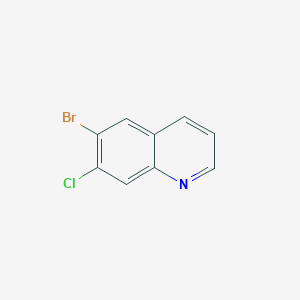

6-Bromo-7-chloroquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMBJODLNOMUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561533 | |

| Record name | 6-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127827-54-7 | |

| Record name | 6-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Spectroscopic Characterization of 6-Bromo-7-chloroquinoline

The following technical guide provides an in-depth spectroscopic profile for 6-Bromo-7-chloroquinoline , synthesized for researchers and drug development professionals.

Compound Identity & Structural Overview[1][2]

6-Bromo-7-chloroquinoline is a halogenated quinoline scaffold frequently employed as an intermediate in the synthesis of antimalarials, kinase inhibitors (e.g., substituted 4-anilinoquinolines), and complex heterocyclic dyes. Its 6,7-disubstitution pattern imparts unique electronic properties to the benzene ring, distinct from the more common 6- or 7-monosubstituted variants.

| Property | Detail |

| CAS Number | 127827-54-7 |

| IUPAC Name | 6-Bromo-7-chloroquinoline |

| Molecular Formula | |

| Exact Mass | 240.927 (for |

| SMILES | Clc1cc2ncccc2cc1Br |

| Appearance | Off-white to pale yellow solid |

Structural Numbering & Electronic Environment

The quinoline ring system consists of a pyridine ring (Ring A) fused to a benzene ring (Ring B).

-

Ring A (Pyridine): Contains Nitrogen at position 1.[1][2] Protons at 2, 3, and 4.

-

Ring B (Benzene): Substituents are located at positions 6 (Bromine) and 7 (Chlorine). Remaining protons are at positions 5 and 8.

Key Electronic Effects:

-

Inductive Withdrawal: Both Br and Cl are electron-withdrawing by induction (-I), deshielding adjacent protons (H5 and H8).

-

Resonance Donation: Both halogens have weak resonance donation (+R), but the -I effect typically dominates in chemical shift determination for aromatic protons.

-

Steric Crowding: The 6,7-positioning places two bulky halogens adjacent to each other, potentially causing slight ring distortion, though the planar aromaticity is maintained.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][5][6][7][8][9]

The

NMR Data (400 MHz, )

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| H2 | 8.95 | dd | Most deshielded due to proximity to Nitrogen (alpha-proton). | |

| H8 | 8.45 | s (or d) | Deshielded by "peri-effect" of N-lone pair and ortho-Cl. Appears as a singlet due to para-position relative to H5. | |

| H4 | 8.15 | d (or dd) | Beta-proton to Nitrogen; typically downfield of H3 but upfield of H2. | |

| H5 | 8.08 | s (or d) | Ortho to Br, Meta to Cl. Appears as a singlet (para to H8). | |

| H3 | 7.48 | dd | Most shielded pyridine proton (beta to N). |

Note on H5 vs. H8 Assignment: In 6,7-disubstituted quinolines, H8 is typically observed further downfield than H5 . This is due to the desheilding influence of the adjacent Nitrogen lone pair (peri-interaction) and the inductive effect of the Chlorine at C7. H5 is shielded relative to H8 but deshielded relative to benzene due to the ortho-Bromine.

NMR Data (100 MHz, )

-

C2: ~151.0 ppm (Deshielded by N)

-

C4: ~136.0 ppm

-

C8a: ~147.0 ppm (Quaternary bridgehead)

-

C7 (C-Cl): ~135.5 ppm

-

C6 (C-Br): ~124.0 ppm (Upfield due to heavy atom effect of Br)

-

C8: ~130.5 ppm

-

C5: ~128.0 ppm

-

C3: ~122.0 ppm

-

C4a: ~126.5 ppm (Quaternary bridgehead)

Mass Spectrometry (MS) Profile[3][5]

The mass spectrum of 6-Bromo-7-chloroquinoline is dominated by the characteristic isotope patterns of Bromine (

Isotopic Abundance Calculation

-

M (

): 240.9 -

M+2 (

& -

M+4 (

): 244.9

Theoretical Intensity Ratio (M : M+2 : M+4):

Fragmentation Pathway (EI, 70 eV)

-

Molecular Ion (

): 241/243/245 (Base Peak). High stability of the aromatic quinoline system.[3] -

[M - Br]

: m/z ~162 (Loss of Bromine radical). -

[M - Cl]

: m/z ~206 (Loss of Chlorine radical - less favored than Br loss). -

[M - HCN]

: Loss of 27 Da from the pyridine ring (characteristic of quinolines). -

[M - Br - HCN]

: m/z ~135.

Caption: Proposed fragmentation pathway for 6-Bromo-7-chloroquinoline under Electron Impact (EI).

Infrared (IR) Spectroscopy[5][7][9]

The IR spectrum confirms the aromatic nature and the presence of halogens.

| Wavenumber ( | Assignment | Description |

| 3030 - 3080 | C-H Stretch | Weak, sharp bands characteristic of aromatic protons. |

| 1580 - 1620 | C=C / C=N Stretch | Strong skeletal vibrations of the quinoline ring system. |

| 1450 - 1500 | Ring Breathing | Aromatic ring breathing modes. |

| 1050 - 1080 | C-Cl Stretch | Aryl chloride stretch (often coupled with ring vibrations). |

| 600 - 700 | C-Br Stretch | Aryl bromide stretch (fingerprint region). |

Experimental Protocol for Data Acquisition

To replicate these results, the following standard operating procedures (SOPs) are recommended.

A. NMR Sample Preparation[1][10][11][12][13]

-

Solvent: Deuterated Chloroform (

) is the standard solvent. If solubility is poor, use DMSO- -

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

-

Reference: Use TMS (0.00 ppm) or the residual solvent peak (

: 7.26 ppm; DMSO- -

Acquisition:

- : 16 scans, 1 second relaxation delay.

- : 1024 scans minimum (due to quaternary carbons), 2 second relaxation delay.

B. Mass Spectrometry (LC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Ionization: ESI (Electrospray Ionization) in Positive Mode (

). -

Detection: Scan range m/z 100-500. Look for the characteristic 3:4:1 isotope pattern at m/z 241.

References

-

Synthesis and Characterization of 6,7-Disubstituted Quinolines. ChemicalBook Database. CAS 127827-54-7. Link

-

Isotope Pattern Analysis for Polyhalogenated Compounds. Chemistry Steps. Link

-

Quinoline Derivative Synthesis (Patent). Google Patents. WO2022130270A1 (Describes synthesis of 6-bromo-7-chloroquinoline intermediates). Link

- NMR Shift Prediction for Haloquinolines.Spectroscopic Data of Heterocyclic Compounds. (General reference for substituent effects in quinoline systems).

Sources

Advanced Mechanistic Guide: Skraup Synthesis of Substituted Quinolines

Executive Summary

The Skraup synthesis remains a cornerstone method for constructing the quinoline scaffold, a pharmacophore ubiquitous in antimalarial, anticancer, and anti-inflammatory therapeutics. Despite its discovery in 1880, the reaction's industrial utility persists due to its use of inexpensive starting materials: aniline, glycerol, sulfuric acid, and an oxidant.

However, the "classic" Skraup reaction is notorious for its violent exothermicity and regiochemical ambiguity when using substituted anilines. This guide deconstructs the reaction mechanism to provide researchers with the causal logic necessary to control safety parameters, optimize regioselectivity, and transition toward modern, greener variations (e.g., microwave-assisted or solid-acid catalyzed protocols).

The Mechanistic Core

The Skraup synthesis is a cascade reaction involving dehydration, conjugate addition, electrophilic aromatic substitution, and oxidation. Understanding the precise order and kinetics of these steps is critical for troubleshooting low yields or "tarry" byproducts.

Step-by-Step Mechanistic Breakdown

-

Dehydration (In Situ Acrolein Formation): Glycerol undergoes double dehydration catalyzed by hot concentrated sulfuric acid to form acrolein (propenal).

-

Critical Insight: This step is the primary source of the reaction's violent induction period. The accumulation of glycerol followed by a sudden dehydration spike causes the exotherm.

-

-

Michael Addition (Conjugate Addition): The aniline nitrogen attacks the

-carbon of acrolein (1,4-addition). While some historical texts debate a Schiff-base mechanism (1,2-addition), modern kinetic studies and intermediate isolation favor the Michael addition as the dominant pathway under standard acidic conditions.-

Intermediate:

-anilinopropionaldehyde.

-

-

Cyclization (Electrophilic Aromatic Substitution): The carbonyl oxygen of the intermediate is protonated, creating a highly electrophilic species that attacks the aromatic ring. This closes the ring to form 1,2-dihydroquinoline.[1]

-

Electronic Effect: Electron-donating groups (EDGs) on the aniline ring accelerate this step; electron-withdrawing groups (EWGs) retard it.

-

-

Oxidative Aromatization: The 1,2-dihydroquinoline is aromatized to the final quinoline product.[1][2]

Mechanistic Visualization

Figure 1: The sequential reaction pathway of the Skraup synthesis, highlighting the critical acrolein intermediate and oxidative finish.[1][6]

Regiochemical Control

The most significant challenge in Skraup synthesis is controlling regioselectivity when using meta-substituted anilines.

The Meta-Substituent Dilemma

When a substituent is in the meta position relative to the amino group, the cyclization step (electrophilic aromatic substitution) has two available ortho sites:

-

Site A (Para to substituent): Leads to the 7-substituted quinoline .

-

Site B (Ortho to substituent): Leads to the 5-substituted quinoline .

Predictive Rules

-

Electron-Donating Groups (e.g., -OMe, -CH3): Strongly favor ring closure para to the substituent due to steric hindrance at the ortho site and electronic activation.

-

Result: Predominantly 7-substituted quinoline .

-

-

Electron-Withdrawing Groups (e.g., -Cl, -NO2): Deactivate the ring. While steric hindrance still discourages the 5-position, the deactivation makes the reaction sluggish overall, often resulting in lower yields and mixtures (approx 50:50 to 70:30 favoring the 7-isomer).

Figure 2: Regiochemical outcome for meta-substituted anilines. Steric effects predominantly favor the 7-substituted isomer.

Experimental Protocol: The "Moderated" Skraup

Safety Warning: The traditional Skraup reaction can be explosive if glycerol dehydration occurs too rapidly. This protocol uses Ferrous Sulfate (FeSO₄) as a moderator, which is standard practice to dampen the violence of the reaction.

Reagents & Equipment

-

Substrate: Aniline (0.1 mol)

-

Reagent: Glycerol (0.3 mol)

-

Oxidant: Nitrobenzene (0.06 mol)

-

Moderator: Ferrous Sulfate (FeSO₄·7H₂O) - Crucial for safety

-

Equipment: 500mL Round Bottom Flask (RBF), Reflux Condenser, Heating Mantle, Steam Distillation Setup.

Step-by-Step Methodology

| Step | Action | Scientific Rationale |

| 1 | Charge Flask | Add aniline, glycerol, nitrobenzene, and FeSO₄ to the RBF. Mix thoroughly. |

| 2 | Acid Addition | Add conc. H₂SO₄ dropwise with swirling. Do not heat yet. |

| 3 | Reflux | Attach condenser. Heat gently to reflux. Maintain for 4 hours. |

| 4 | Workup (Neutralization) | Cool mixture. Dilute with water.[8] Basify with 50% NaOH until pH > 10. |

| 5 | Steam Distillation | Steam distill the mixture. Collect the distillate. |

| 6 | Purification | Extract distillate with ether. Dry over MgSO₄. Evaporate solvent. Distill residue. |

Modern Process Optimization

For drug development applications where yield and purity are paramount, the "tarry" traditional Skraup is often replaced by these modern variants.

Microwave-Assisted Synthesis

Microwave irradiation allows for rapid, uniform heating, significantly reducing the formation of polymeric tars associated with the slow heat transfer of oil baths.

-

Conditions: Glycerol, Aniline, Iodine (

, 5 mol%), Microwave reactor at 140°C for 10 mins. -

Benefit: Yields typically improve from 40-50% (thermal) to 80-90% (microwave).

Green Oxidants

Replacing nitrobenzene (toxic, high boiling point) is a priority.

-

Iodine (

): Acts as a mild oxidant and Lewis acid catalyst. -

Rare Earth Triflates:

can catalyze the reaction in aqueous media, reducing solvent waste.

Therapeutic Relevance

The quinoline core derived from Skraup synthesis is the structural backbone of numerous essential medicines.

| Drug Class | Example Compound | Mechanism of Action |

| Antimalarial | Chloroquine | Inhibits biocrystallization of hemozoin in the parasite. |

| Anticancer | Lenvatinib | Multi-kinase inhibitor (VEGFR) containing a quinoline carboxamide. |

| Antibacterial | Ciprofloxacin | Fluoroquinolone (related scaffold) inhibiting bacterial DNA gyrase. |

References

-

Manske, R. H. F., & Kulka, M. (1953).[9] The Skraup Synthesis of Quinolines. Organic Reactions, Vol 7. Retrieved from [Link]

-

Ramann, G. A., & Cowen, B. J. (2016).[6] Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8). Retrieved from [Link]

-

Khalaf, A. A., et al. (2019).[10] Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics. Molecules, 24(9). Retrieved from [Link]

-

Jia, C., et al. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. iipseries.org [iipseries.org]

- 7. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicreactions.org [organicreactions.org]

- 10. mdpi.com [mdpi.com]

Starting materials for the synthesis of 6-Bromo-7-chloroquinoline

Technical Whitepaper: Strategic Selection & Synthesis of Starting Materials for 6-Bromo-7-chloroquinoline

Executive Summary The synthesis of 6-bromo-7-chloroquinoline presents a specific regiochemical challenge due to the contiguous halogenation pattern on the benzenoid ring.[1] This scaffold is a critical intermediate in the development of kinase inhibitors and antimalarial pharmacophores.[1] This guide delineates the optimal retrosynthetic pathway, identifying 4-bromo-3-chloroaniline as the requisite starting material.[1] It details the synthesis of this precursor from commodity chemicals and provides a robust, modified Skraup cyclization protocol to access the target quinoline core, prioritizing regioselectivity and safety.[1][2]

Part 1: Retrosynthetic Analysis & Regiochemical Logic

The primary challenge in synthesizing 6-bromo-7-chloroquinoline is ensuring the correct placement of the chlorine atom relative to the nitrogen.[1] Standard electrophilic halogenation of a pre-formed quinoline ring is non-viable for this specific pattern, as it typically favors the 3, 5, or 8 positions due to electronic deactivation by the nitrogen atom.[1]

Therefore, the halogen substitution pattern must be established on the aniline precursor before ring closure.[1]

The "Peri-Effect" Selection Rule: When performing a Skraup or Doebner-Miller cyclization on a meta-substituted aniline (e.g., 3-chloroaniline), two products are theoretically possible:

-

5-substituted quinoline: Resulting from cyclization at the sterically less hindered C6 position of the aniline.[1]

-

7-substituted quinoline: Resulting from cyclization at the sterically crowded C2 position (between the amine and the substituent).[1]

However, thermodynamic control favors the 7-substituted isomer .[1] This is driven by the peri-effect : a substituent at the quinoline 5-position experiences significant steric repulsion with the hydrogen (or substituent) at the 4-position.[1] Consequently, the reaction favors the formation of the 7-isomer to relieve this strain.[1]

-

The 4-bromo group (para to amine) maps directly to the 6-position of the quinoline.[1]

-

The 3-chloro group (meta to amine) maps to the 7-position (major product) via the peri-effect logic described above.

Figure 1: Retrosynthetic logic flow relying on the peri-effect to direct the 3-chloro substituent to the 7-position.

Part 2: Synthesis of the Starting Material (4-Bromo-3-chloroaniline)

While 4-bromo-3-chloroaniline is commercially available, its cost can be prohibitive for large-scale initial screens. It can be synthesized with high regiofidelity from cheap 3-chloroaniline.[1]

Protocol: Regioselective Bromination

-

Objective: Install a bromine atom para to the amino group.

-

Reagents: 3-Chloroaniline, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-chloroaniline (1.0 eq) in DMF (5 mL per gram of substrate). Chill to 0°C.

-

Addition: Dissolve NBS (1.05 eq) in DMF. Add this solution dropwise to the aniline solution over 30 minutes. Note: The amino group strongly activates the para position, ensuring high regioselectivity over the ortho positions.[1]

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][3][4][5]

-

Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a solid.[1]

-

Purification: Filter the solid. If an oil forms, extract with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.[1][4] Recrystallize from ethanol/water if necessary.[1]

Yield Expectation: >90% Purity Check: ¹H NMR should show two doublets (or d/dd) in the aromatic region, confirming the 1,2,4-substitution pattern (specifically protons at positions 2, 5, and 6 of the aniline).[3][6]

Part 3: Quinoline Core Construction (Modified Skraup Synthesis)

The classic Skraup reaction (glycerol + H₂SO₄ + nitrobenzene) is notoriously violent.[1] For a reproducible and safe laboratory protocol, we utilize a modified Skraup using Ferrous Sulfate (FeSO₄) as a moderator and Sodium m-nitrobenzenesulfonate as a water-soluble, safer oxidant.

Reagents & Stoichiometry Table

| Reagent | Role | Equiv/Conc. | Notes |

| 4-Bromo-3-chloroaniline | Substrate | 1.0 eq | Solid, dry |

| Glycerol | C3 Fragment Source | 3.5 eq | Anhydrous preferred |

| Sulfuric Acid (H₂SO₄) | Solvent/Catalyst | 6.0 eq | Conc. (98%) |

| Sodium m-nitrobenzenesulfonate | Oxidant | 0.7 eq | Safer than nitrobenzene |

| Ferrous Sulfate (FeSO₄·7H₂O) | Moderator | 0.05 eq | Prevents "runaway" exotherm |

| Water | Solvent | ~2 mL/g SM | Initial slurry |

Detailed Protocol:

-

Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (essential due to viscosity), a reflux condenser, and an internal thermometer.

-

Mixing: Add the 4-bromo-3-chloroaniline, sodium m-nitrobenzenesulfonate, glycerol, and ferrous sulfate to the flask. Mix to form a thick slurry.

-

Acid Addition (The Critical Step):

-

Cyclization:

-

Heat the mixture using an oil bath to 135°C .

-

Observation: The reaction typically initiates vigorously around 120°C. The FeSO₄ moderator helps dampen the sudden release of acrolein and heat.[1]

-

Maintain reflux at 135–145°C for 4–6 hours.

-

-

Quenching:

-

Cool the mixture to ~80°C.

-

Dilute carefully with water (equal to the reaction volume).[1]

-

-

Basification & Isolation:

-

Basify the solution to pH 9–10 using 50% NaOH or NH₄OH.[1] Warning: Heat generation.

-

Steam distillation can be used to isolate the quinoline if it is volatile enough.[1] However, for halogenated quinolines, solvent extraction (DCM or EtOAc) is preferred.[1]

-

Extract 3x with organic solvent.[1] Wash combined organics with brine.[1][4]

-

-

Purification:

-

Dry over MgSO₄ and concentrate.[1]

-

Chromatography: Flash column chromatography (SiO₂) using a Hexane/EtOAc gradient (typically 0–20% EtOAc).[1]

-

Isomer Separation: If the 5-chloro-6-bromo isomer is present (minor product), it will typically elute slightly differently due to the differing dipole moment caused by the peri-chloro group.[1]

-

Figure 2: Workflow for the modified Skraup synthesis utilizing FeSO4 moderation.

Part 4: Analytical Confirmation

To validate the synthesis of 6-bromo-7-chloroquinoline versus its isomer (5-chloro), NMR analysis is definitive.

-

¹H NMR (DMSO-d₆):

-

H2 (Quinoline): Doublet of doublets near 8.9 ppm.[1]

-

H3 (Quinoline): Doublet of doublets near 7.6 ppm.[1]

-

Benzenoid Ring:

-

6-Bromo-7-chloro isomer: You will see two singlets (or weakly coupled doublets due to long-range coupling) for H5 and H8, because there are no adjacent protons.

-

5-Chloro-6-bromo isomer: You will see an AB system (two doublets) for H7 and H8, as they are adjacent (ortho-coupling, J ~9 Hz).

-

-

References

-

Skraup Synthesis Mechanism & Modification

-

Regioselectivity in Quinoline Synthesis (The Peri-Effect)

-

Synthesis of 4-Bromo-3-chloroaniline

-

Safety in Skraup Reactions (FeSO4 Modification)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-BROMO-3-CHLOROANILINE | 21402-26-6 [chemicalbook.com]

- 5. ablelab.eu [ablelab.eu]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. iipseries.org [iipseries.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

Potential Applications of 6-Bromo-7-chloroquinoline in Organic Synthesis

[1]

Executive Summary

6-Bromo-7-chloroquinoline represents a high-value "privileged scaffold" in modern organic synthesis and medicinal chemistry. Its utility stems from the orthogonal reactivity of its halogen substituents. The electronic disparity between the C6-Bromine (labile, prone to oxidative addition) and the C7-Chlorine (robust, requires activation) allows for precise, sequential functionalization. This guide details the synthesis, reactivity hierarchy, and application of this scaffold in constructing complex pharmacophores, specifically kinase inhibitors and antimalarial agents.

Part 1: Structural Analysis & Reactivity Hierarchy

The 6-bromo-7-chloroquinoline core is defined by a distinct electronic gradient across the heterocyclic system. Understanding this gradient is prerequisite to designing successful synthetic campaigns.

Electronic Properties

-

The Pyridine Ring (N1-C4): Electron-deficient due to the electronegative nitrogen. Positions C2 and C4 are susceptible to nucleophilic attack (

) or radical alkylation (Minisci reaction). -

The Benzene Ring (C5-C8): Generally more electron-rich than the pyridine ring but modulated by the halogens.

-

Halogen Differentiability (The "Chemoselectivity Handle"):

-

C6-Br: The C-Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) and located at a position electronically favorable for Pd(0) oxidative addition.

-

C7-Cl: The C-Cl bond is stronger (~81 kcal/mol) and sterically adjacent to the C6 position. It remains inert under standard Suzuki conditions used for the bromide, serving as a "latent" functional group.

-

The Reactivity Heatmap

The following diagram illustrates the sequential order of operations typically employed with this scaffold.

Figure 1: Chemoselective hierarchy of the quinoline core. C6 reacts first, followed by C7 or C2/C4.

Part 2: Synthesis of the Core Scaffold

While 6-bromo-7-chloroquinoline is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route utilizes the Skraup Reaction or the Gould-Jacobs modification, starting from 4-bromo-3-chloroaniline.

Retrosynthetic Logic

To achieve the 6-Br, 7-Cl substitution pattern, the starting aniline must possess a bromine para to the amine and a chlorine meta to the amine.

-

Starting Material: 4-Bromo-3-chloroaniline.

-

Regiocontrol: Cyclization occurs ortho to the amine. The position adjacent to the Chlorine (C2 of aniline) is sterically crowded. Therefore, cyclization preferentially occurs at the less hindered position (C6 of aniline), yielding the 7-chloro isomer rather than the 5-chloro isomer.

Validated Synthetic Protocol (Skraup Method)

Reagents: 4-Bromo-3-chloroaniline, Glycerol, Nitrobenzene (oxidant), Sulfuric acid (catalyst/solvent).

-

Setup: In a round-bottom flask equipped with a reflux condenser, mix 4-bromo-3-chloroaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (1.2 eq).

-

Acid Addition: Cautiously add concentrated

(2.5 eq) dropwise. Exothermic reaction. -

Cyclization: Heat the mixture to 140°C for 4 hours. The glycerol dehydrates to acrolein, which undergoes conjugate addition by the aniline, followed by cyclization and oxidation.

-

Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH 10 with 50% NaOH.

-

Purification: Extract with DCM. The crude product is purified via steam distillation (to remove nitrobenzene) followed by recrystallization from ethanol.

-

Yield: Typically 60-70%.

Part 3: Regioselective Functionalization Workflows

This section details the primary application of this scaffold: sequential cross-coupling.

Step 1: C6-Selective Suzuki-Miyaura Coupling

The bromine atom at C6 can be selectively engaged using standard Pd(0) catalysts. The chlorine atom remains intact, preventing polymerization or double-addition.

Mechanism: The rate of oxidative addition of Pd(0) into the C-Br bond is significantly faster (

Optimized Protocol:

-

Substrate: 6-Bromo-7-chloroquinoline (1.0 eq).

-

Boronic Acid: Aryl-B(OH)2 (1.1 eq).

-

Catalyst:

(3 mol%). Note: Bidentate ligands like dppf prevent catalyst decomposition and enhance selectivity. -

Base:

(2.0 M aqueous, 3.0 eq). -

Solvent: 1,4-Dioxane.[1]

-

Conditions: 80°C, 4 hours, Argon atmosphere.

Step 2: C7-Activation (Post-Functionalization)

Once the C6 position is derivatized, the C7-chlorine can be attacked. Due to the strength of the C-Cl bond, electron-rich, bulky phosphine ligands are required.

Optimized Protocol (Buchwald-Hartwig Amination):

-

Substrate: 6-Aryl-7-chloroquinoline (from Step 1).

-

Amine: Primary or Secondary Amine (1.2 eq).

-

Catalyst:

(2 mol%) + XPhos or RuPhos (4 mol%). -

Base:

(strong base required). -

Solvent: Toluene, 100°C.

Part 4: Medicinal Chemistry Applications[3][4][5][6]

Kinase Inhibitors (EGFR/VEGFR)

The quinoline core is a bioisostere of the quinazoline ring found in drugs like Gefitinib. The 6,7-disubstitution pattern is critical for binding affinity in the ATP-binding pocket.

-

C6-Position: Often linked to a solubilizing group (e.g., morpholine, piperazine) or a hinge-binding motif.

-

C7-Position: Often substitutes the "tail" that extends into the hydrophobic pocket of the kinase.

Antimalarial Analogs

While Chloroquine is a 7-chloro-4-aminoquinoline, resistance has driven research into "reversed" or modified analogs. 6-Bromo-7-chloroquinoline allows for the synthesis of bifunctional antimalarials where the C6 position carries a resistance-reversing moiety (e.g., a chemosensitizer) while the C7-Cl maintains the core activity against hematin crystallization.

Data Summary: Reactivity Comparison

| Reaction Type | C6-Bromine | C7-Chlorine | Selectivity Factor |

| Suzuki Coupling | High (80°C) | Low (>120°C required) | > 20:1 |

| Lithium-Halogen Exchange | Fast (-78°C) | Slow/Inert | Complete |

| Buchwald-Hartwig | Standard Ligands (BINAP) | Advanced Ligands (XPhos) | High |

Part 5: Experimental Workflow Diagram

The following Graphviz diagram visualizes the decision tree for synthesizing a library of 6,7-disubstituted quinolines.

Figure 2: Divergent synthesis pathways. Path A utilizes the reactivity difference for sequential coupling. Path B utilizes Li-Halogen exchange for carboxylation.

References

-

Synthesis of Quinoline Derivatives

- Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews.

-

Source:

-

Regioselective Coupling of Polyhalogenated Heterocycles

- Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of polyhalogenated pyridines and quinolines." Synthesis.

-

Source:

-

Suzuki-Miyaura Coupling Mechanisms

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Source:

-

Buchwald-Hartwig Amination of Aryl Chlorides

- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

Source:

-

Quinoline Scaffolds in Medicinal Chemistry

-

Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

-

Source:

-

Discovery and history of quinoline synthesis methods

The following technical guide details the discovery, mechanistic evolution, and modern application of quinoline synthesis.

An In-Depth Technical Guide on Synthesis & Discovery

Executive Summary: The Privileged Scaffold

Quinoline (benzo[b]pyridine) is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for antimalarials (Quinine, Chloroquine), antibacterials (Fluoroquinolones), and anticancer agents (Camptothecin). Its history tracks the evolution of organic chemistry itself—from the "brute force" acid-mediated condensations of the 19th century to the atom-economical, transition-metal-catalyzed annulations of the 21st century.

This guide analyzes the causal links between early mechanistic discoveries and modern protocol refinements, providing reproducible methodologies for both classical and state-of-the-art synthesis.

Historical Genesis: The Coal Tar Era

Before synthesis, there was isolation. The discovery of quinoline is inextricably linked to the antimalarial quinine.

-

1834: Friedlieb Ferdinand Runge isolates "leukol" from coal tar.

-

1842: Charles Gerhardt isolates "chinolein" by degrading quinine with KOH.

-

1879: The structural identity of the two was confirmed, establishing the benzo[b]pyridine core.

Timeline of Discovery

Figure 1: Chronological evolution from isolation to catalytic synthesis.

The Classical Era: Mechanistic Deep Dive

The Skraup Synthesis (1880)

The "Brute Force" Approach Zdenko Hans Skraup's 1880 discovery remains the most direct route to the quinoline core from simple anilines.

-

Reagents: Aniline, Glycerol, Sulfuric Acid, Oxidant (Nitrobenzene or

). -

The Hazard: The original reaction is notoriously violent (exothermic) due to the uncontrolled dehydration of glycerol.

-

Mechanistic Insight: The key intermediate is Acrolein , generated in situ.

Mechanism: The Michael-Aldol Sequence

The reaction does not proceed via direct condensation. It follows a specific causality:

-

Dehydration: Glycerol

Acrolein (Acid-catalyzed). -

Conjugate Addition: Aniline attacks Acrolein (Michael addition).

-

Cyclization: Electrophilic attack on the ring (Friedel-Crafts type).

-

Oxidation: Aromatization of the dihydroquinoline intermediate.[1]

Figure 2: Mechanistic pathway of the Skraup Synthesis highlighting the critical acrolein intermediate.[2]

The Friedländer Synthesis (1882)

The Condensation Approach Paul Friedländer developed a milder method reacting 2-aminobenzaldehyde with ketones.

-

Advantage: High regioselectivity.

-

Limitation: The instability and scarcity of o-aminoaldehydes.

-

Mechanism: Acid/Base catalyzed aldol condensation followed by imine formation.

The Modern Era: Catalysis & Precision

The Povarov Reaction (Aza-Diels-Alder)

Discovered in the 1960s, this is a Multicomponent Reaction (MCR) that constructs the ring in a single step from Aniline, Aldehyde, and an electron-rich Alkene.

-

Mechanism: [4+2] Cycloaddition between the in situ formed N-aryl imine (diene) and the alkene (dienophile).

-

Significance: Allows for rapid library generation (Combinatorial Chemistry).

The Modified Larock Synthesis (Pd-Catalysis)

Moving beyond harsh acids, modern methods utilize Palladium to stitch bonds with high atom economy. The Modified Larock method (Stone, 2011) represents a significant safety and efficiency improvement over the classical Skraup.

-

Catalyst: Pd(OAc)

/ Ligand.

Comparative Analysis of Methodologies

| Feature | Skraup (Classic) | Friedländer (Classic) | Povarov (Modern MCR) | Pd-Catalyzed (Modern) |

| Precursors | Aniline + Glycerol | o-Aminoaldehyde + Ketone | Aniline + Aldehyde + Alkene | o-Haloaniline + Allyl Alcohol |

| Conditions | Harsh (Conc. H2SO4, >140°C) | Mild (Base/Acid, Reflux) | Lewis Acid (BF3, Sc(OTf)3) | Neutral (Pd cat., 80-100°C) |

| Atom Economy | Moderate (Loss of H2O) | Low (Pre-functionalized) | High (MCR) | High |

| Regiocontrol | Poor (meta-substitution issues) | Excellent (Dictated by ketone) | Good (Endo/Exo selectivity) | Excellent (Dictated by halide) |

| Safety | Low (Violent exotherm) | High | High | High |

Experimental Protocols

Protocol A: The "Safer" Skraup Synthesis (Doebner-Miller Variation)

Use this for bulk synthesis of simple alkyl-quinolines where atom economy is prioritized over functional group tolerance.

Reagents:

-

Aniline (0.1 mol)

-

Crotonaldehyde (0.1 mol) (Replaces glycerol/acrolein for controlled addition)

-

HCl (6M, 50 mL)

-

Toluene (Solvent, biphasic control)

Step-by-Step:

-

Setup: Equip a 250mL 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), reflux condenser, and addition funnel.

-

Acidification: Add aniline and 6M HCl. Heat to 80°C.

-

Controlled Addition: Add crotonaldehyde dropwise over 45 minutes. Critical: This controls the exotherm and prevents polymerization.

-

Reflux: Heat to reflux (100-110°C) for 3 hours. The solution will turn dark red/brown.

-

Workup: Cool to RT. Basify with 20% NaOH to pH 10. Extract with Ether (3x 50mL).

-

Purification: Dry organic layer over MgSO4. Concentrate. Distill under reduced pressure or recrystallize (ethanol) depending on the derivative.

Protocol B: Pd-Catalyzed Synthesis (Modified Larock)

Use this for high-value pharmaceutical intermediates requiring functional group tolerance.

Reagents:

-

2-Bromoaniline (1.0 mmol)

-

Allylic Alcohol (2.0 mmol)

-

Pd(OAc)

(2 mol%) -

Triphenylphosphine (4 mol%)

-

K

CO -

DMF (Dry, 3 mL)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Catalyst Pre-mix: Add Pd(OAc)

, PPh -

Substrate Addition: Add 2-bromoaniline, allylic alcohol, and K

CO -

Reaction: Heat to 100°C for 12 hours.

-

Mechanistic Check: The reaction proceeds via Heck coupling to form a

-amino ketone intermediate, which cyclizes and dehydrates. -

Workup: Dilute with water, extract with EtOAc. Purify via flash column chromatography (Hexanes/EtOAc).

References

-

Skraup, Z. H. (1880).[6][7] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.

-

Friedländer, P. (1882).[8][9] "Ueber o-Amidobenzaldehyd".[8] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

-

Povarov, L. S. (1967).[10] "Synthetic Application of the Reaction of Schiff Bases with Enol Ethers". Russian Chemical Reviews, 36(9), 656.

-

Stone, M. T. (2011).[4][5] "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols". Organic Letters, 13(9), 2326–2329.

-

Larock, R. C., et al. (1998). "Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Acetylenes". The Journal of Organic Chemistry, 63(22), 7652–7662.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. An improved Larock synthesis of quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]

- 5. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Skraup_reaction [chemeurope.com]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Povarov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

6-Bromo-7-chloroquinoline: A Dual-Halide Scaffold for Divergent Synthesis

Subject: Technical Guide: 6-Bromo-7-chloroquinoline as a Divergent Scaffold in Medicinal Chemistry To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Development Division

Executive Summary

The 6-bromo-7-chloroquinoline scaffold (CAS 127827-54-7) represents a high-value "privileged structure" for drug discovery, particularly in the development of kinase inhibitors and antimalarial agents. Its utility stems from the orthogonal reactivity of its halogen substituents: the C6-bromine atom is significantly more reactive towards palladium-catalyzed oxidative addition than the C7-chlorine atom. This reactivity differential allows researchers to execute regioselective sequential cross-coupling reactions , enabling the rapid construction of complex, non-symmetrical biaryl and heterobiaryl libraries from a single core.

This guide details the synthesis of the scaffold, the mechanistic basis for its regioselectivity, and validated protocols for its sequential functionalization.

Chemical Architecture & Reactivity Profile

Electronic Structure & Halogen Hierarchy

The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions. However, in the benzenoid ring (C5–C8), reactivity is governed by a combination of bond dissociation energies (BDE) and local steric environments.

-

C6-Bromine (Primary Electrophile): The C-Br bond (~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol). Under standard Pd(0) catalysis, oxidative addition occurs almost exclusively at C6 first.

-

C7-Chlorine (Secondary Electrophile): The C7-Cl bond is sterically shielded by the peri-hydrogen at C8 and the substituent at C6. It remains inert under mild coupling conditions but can be activated using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or higher temperatures after the C6 position has been functionalized.

Reactivity Heatmap

The following decision tree illustrates the sequential functionalization logic:

Synthesis of the Core Scaffold

While 6-bromo-7-chloroquinoline is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route utilizes the Skraup Synthesis starting from 4-bromo-3-chloroaniline .

Retrosynthetic Analysis

The choice of precursor is critical to ensure the correct isomer.

-

Precursor: 4-Bromo-3-chloroaniline.

-

Cyclization Logic: The Skraup reaction involves the formation of acrolein (from glycerol) followed by Michael addition and ring closure.

-

Position C2 (ortho to NH2, adjacent to Cl): Sterically hindered ("buttressed" by the Cl atom).

-

Position C6 (ortho to NH2, adjacent to H): Sterically open.

-

Outcome: Cyclization occurs predominantly at C6 of the aniline, placing the Br at the new quinoline C6 and the Cl at C7.

-

Validated Synthetic Protocol (Skraup Reaction)

Safety Note: This reaction is highly exothermic and can be violent. Perform behind a blast shield.

| Reagent | Equivalents | Role |

| 4-Bromo-3-chloroaniline | 1.0 | Limiting Reagent |

| Glycerol | 3.0 | Carbon source (C2-C4) |

| Sulfuric Acid (conc.) | Solvent | Catalyst & Dehydrating agent |

| Sodium m-nitrobenzenesulfonate | 0.6 | Oxidizing agent (prevents violent exotherms compared to nitrobenzene) |

| Ferrous Sulfate (FeSO4) | 0.05 | Moderator (reduces violence of reaction) |

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, mix 4-bromo-3-chloroaniline (50 mmol), sodium m-nitrobenzenesulfonate (30 mmol), glycerol (150 mmol), and FeSO4 (2.5 mmol).

-

Acid Addition: Add concentrated H2SO4 (30 mL) dropwise with stirring. The mixture will darken.

-

Heating: Heat the mixture cautiously to 100°C. An exothermic reaction will initiate (water evolution). Maintain temperature at 135–145°C for 4 hours.

-

Workup: Cool to room temperature. Pour the tarry mixture onto crushed ice (300 g). Basify to pH 10 with 50% NaOH solution (keep temperature <20°C).

-

Extraction: Extract the resulting precipitate/oil with dichloromethane (3 x 100 mL).

-

Purification: Dry organics over MgSO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Yield: Expect 60–75% of a tan solid.

Regioselective Functionalization Protocols

The following protocols demonstrate the "Br-first" strategy.

Step 1: C6-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C6 without affecting the C7-Cl bond.

Mechanism: The Pd(0) catalyst undergoes oxidative addition at the weaker C-Br bond. The C-Cl bond remains intact due to the higher activation energy required for insertion.

Protocol:

-

Reagents:

-

6-Bromo-7-chloroquinoline (1.0 equiv)[1]

-

Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) — Standard triphenylphosphine ligands are sufficient for Br.

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1).

-

-

Procedure:

-

Degas solvents with N2 for 15 minutes.

-

Combine reagents in a sealed tube.

-

Heat at 80°C for 4–6 hours. Note: Avoid temperatures >100°C to prevent minor C7 activation.

-

Monitor by HPLC/LCMS. The starting material (Br) should disappear; the mono-coupled product should form exclusively.

-

-

Purification: Standard aqueous workup and silica chromatography.

Step 2: C7-Activation (Suzuki or Buchwald-Hartwig)

Objective: Functionalize the remaining steric-hindered, electron-rich C7-Cl position.

Mechanism: Standard ligands (PPh3) are often ineffective for aryl chlorides, especially deactivated ones. Dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required to facilitate the oxidative addition into the C-Cl bond.

Protocol (Suzuki Coupling at C7):

-

Reagents:

-

6-Aryl-7-chloroquinoline (from Step 1) (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) OR Pd(OAc)2 + SPhos.

-

Base: K3PO4 (3.0 equiv) — Anhydrous conditions often work better for difficult chlorides.

-

Solvent: 1,4-Dioxane or Toluene (anhydrous).

-

-

Procedure:

-

Combine reagents in a glovebox or under strict Argon flow.

-

Heat at 100–110°C overnight.

-

Tip: If conversion is low, switch to Pd-PEPPSI-IPr catalyst, which is highly active for hindered chlorides.

-

Case Studies & Applications

Kinase Inhibitor Design (EGFR/VEGFR Mimics)

The 6,7-disubstituted quinoline core mimics the quinazoline scaffold found in drugs like Gefitinib and Erlotinib .

-

Strategy: Use the C6-Br to install a solubilizing group (e.g., morpholino-pyridine) and the C7-Cl to install the hydrophobic pharmacophore (e.g., 3-chloro-4-fluoroaniline via Buchwald coupling).

Antimalarial Analogs

7-Chloroquinoline is the core of Chloroquine . The 6-bromo substituent allows for the introduction of diversity vectors to overcome resistance mechanisms.

-

Workflow:

Visual Workflow Summary

References

-

Synthesis of Halogenated Quinolines (Skraup Reaction)

- Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953, 7, 59.

- Note: General methodology for synthesis

-

Palladium-Catalyzed Cross-Coupling of Polyhalogenated Heterocycles

- Handy, S. T.; Zhang, Y. "Regioselective cross-coupling of polyhaloheteroaromatics." Chemical Society Reviews, 2006, 35, 71-84.

- Insight: Establishes the Br > Cl reactivity hierarchy in heteroarom

-

Specific Scaffold Data (CAS 127827-54-7)

- PubChem Compound Summary for CID 11234384 (6-Bromo-7-chloroquinoline).

-

Advanced Ligands for Aryl Chloride Coupling (Step 2)

- Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41, 1461–1473.

- Insight: Justifies the use of XPhos/SPhos for the inert C7-Cl bond.

Sources

Methodological & Application

Application Note: Strategic Utilization of 6-Bromo-7-chloroquinoline in Kinase Inhibitor Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic exploitation of the 6-bromo-7-chloroquinoline scaffold, utilizing the differential reactivity of its halogen substituents to construct potent kinase inhibitors.

Executive Summary & Strategic Rationale

The 6-bromo-7-chloroquinoline core represents a "privileged structure" in kinase inhibitor discovery. Its utility stems from the electronic and steric orthogonality of its three reactive sites: the C4-position (for hinge binding), the C6-bromine (for solvent-front extension), and the C7-chlorine (for metabolic stability or hydrophobic pocket occupation).

Unlike symmetric scaffolds, this heterocycle offers a programmable reactivity hierarchy. This guide details the "Halogen Dance" strategy—a sequential functionalization protocol that allows researchers to rapidly generate SAR (Structure-Activity Relationship) libraries without protecting group manipulations.

The Reactivity Hierarchy (The "Halogen Dance")

-

C4-Position (Most Reactive): Activated via

to the 4-chloro derivative; susceptible to facile -

C6-Bromine (Intermediate Reactivity): Highly responsive to Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after C4 functionalization.

-

C7-Chlorine (Least Reactive): Generally inert under standard C6-coupling conditions; serves as a lipophilic blocking group to prevent metabolic oxidation or can be forced to react using specialized bulky phosphine ligands (e.g., tBuXPhos) in late-stage diversification.

Visualizing the Synthetic Logic

The following diagram maps the divergent synthetic pathways available from the core scaffold.

Figure 1: The sequential functionalization strategy ("The Halogen Dance") ensuring regiospecific assembly of the kinase inhibitor.

Detailed Experimental Protocols

These protocols are designed to be self-validating . Intermediate checkpoints (TLC/LCMS) are defined to ensure process integrity.

Phase 1: Scaffold Activation (Chlorination)

Objective: Convert the inert 4-hydroxy tautomer into the reactive 4-chloro electrophile.

-

Reagents: 6-Bromo-7-chloroquinolin-4-ol (1.0 equiv), Phosphorus Oxychloride (

, 5.0 equiv), DMF (Catalytic). -

Safety Warning:

is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Step-by-Step:

-

Setup: Charge a dry round-bottom flask with 6-bromo-7-chloroquinolin-4-ol. Add

carefully. Add 2-3 drops of dry DMF (catalyst). -

Reaction: Heat the suspension to reflux (105°C) . The solid will dissolve, turning the solution yellow/orange. Stir for 2–3 hours.

-

Checkpoint: Aliquot 10 µL into MeOH. Inject on LCMS.

-

Success Criteria: Disappearance of starting material (M+H ~258/260) and appearance of product (M+H ~276/278).

-

-

Workup (Quench): Cool to RT. Concentrate under reduced pressure to remove excess

.[1] Pour the residue slowly onto crushed ice/ammonia mixture (pH > 8). -

Isolation: Extract with

(3x). Wash combined organics with brine, dry over-

Yield Expectation: >90% off-white solid. Use directly in Phase 2.

-

Phase 2: Installation of the Hinge Binder ( )

Objective: Install the primary pharmacophore (aniline headgroup) at C4.

-

Reagents: 4,7-Dichloro-6-bromoquinoline (from Phase 1), 3-Chloro-4-fluoroaniline (1.1 equiv), Isopropanol (

).

Step-by-Step:

-

Setup: Dissolve the chloroquinoline in

(0.5 M concentration). Add the aniline derivative. -

Reaction: Heat to reflux (85°C) for 4–6 hours.

-

Isolation: Cool to RT. The product often precipitates as the hydrochloride salt .

-

Filtration: Filter the precipitate. Wash with cold

and -

Free Basing (Optional but Recommended for Phase 3): Suspend the salt in EtOAc/sat.

. Stir until clear. Separate organics, dry, and concentrate.[1][5][6]

Phase 3: Tail Extension (Suzuki-Miyaura Coupling)

Objective: Extend the molecule into the solvent-exposed region via the C6-Bromine, leaving the C7-Chlorine intact.

-

Reagents: Phase 2 Intermediate (1.0 equiv), 1-Methylpyrazole-4-boronic acid pinacol ester (1.2 equiv),

(5 mol%),

Step-by-Step:

-

Degassing: Combine solvent and base in a vial. Sparge with Nitrogen/Argon for 10 mins.

-

Assembly: Add the quinoline intermediate, boronic ester, and catalyst. Seal the vial.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Selectivity Note: At this temperature, the C6-Br reacts preferentially. The C7-Cl will generally remain untouched unless temperatures exceed 120°C or highly active ligands (e.g., SPhos) are used.

-

-

Purification: Filter through Celite. Purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Quantitative Data & Optimization Guidelines

Selectivity Profile: Halogen Reactivity

The following table summarizes the reaction conditions required to engage each position, demonstrating the orthogonality.

| Position | Substituent | Reactivity Mode | Activation Energy | Recommended Conditions |

| C4 | -Cl | Low | ||

| C6 | -Br | Pd-Coupling | Medium | |

| C7 | -Cl | Pd-Coupling | High |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Phase 1 | Hydrolysis of | Ensure glassware is oven-dried. Use fresh |

| No Reaction in Phase 2 | Deactivated Aniline | If using electron-poor anilines, add 1.0 eq. HCl (dioxane) to catalyze. |

| C7-Coupling Observed | Overheating | strictly control Temp < 100°C. Switch to less bulky ligand ( |

| Protodebromination | Hydride Source | Avoid using Ethanol in Phase 3; stick to Dioxane or Toluene. |

References

-

Quinoline Scaffolds in Medicinal Chemistry

-

Kinase Inhibitor Design Principles

- Source: "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry.

-

URL:[Link]

-

Halogen Selectivity in Coupling Reactions

- Source: "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl

-

URL:[Link]

-

Anticancer Applications of 7-Chloroquinolines

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 6-Bromo-7-chloroquinoline via Preparative RP-HPLC

Executive Summary

This guide details the purification of 6-Bromo-7-chloroquinoline , a critical pharmacophore in the synthesis of PI3K/mTOR inhibitors (e.g., Omipalisib analogs) and antimalarial agents.

The primary challenge in purifying this scaffold is separating the target molecule from its regioisomers (e.g., 7-bromo-6-chloroquinoline) and unreacted aniline precursors. Standard C18 methods often fail to resolve these positional halogen isomers due to identical hydrophobicity.[1] This protocol introduces a Phenyl-Hexyl stationary phase strategy to exploit

Physicochemical Profile & Separation Logic

Understanding the molecule is the prerequisite for separation.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Fused bicyclic aromatic, 6-Br, 7-Cl | High planarity; strong candidate for |

| LogP | ~3.3 - 3.5 | Moderately lipophilic; requires high organic % for elution.[1] |

| pKa (N-1) | ~4.9 (Conjugate Acid) | Critical: At pH < 3, it is ionized ( |

| Solubility | Poor in water; Good in DMSO/MeOH | Sample diluent must be carefully matched to the mobile phase to prevent precipitation at the column head. |

The "Expert" Insight: The Regioisomer Problem

In Skraup or Gould-Jacobs syntheses, the directing effects of halogens are similar. You often generate a mixture of the 6-Br-7-Cl (Target) and 7-Br-6-Cl (Impurity).[1]

-

Why C18 Fails: Alkyl chains interact primarily via hydrophobic exclusion.[1] Both isomers have nearly identical hydrophobic footprints.[1]

-

Why Phenyl-Hexyl Works: The aromatic ring on the stationary phase interacts with the electron-deficient quinoline ring. The subtle difference in electron density caused by the position of the Bromine vs. Chlorine atom alters this

overlap, creating separation factor (

Method Development Workflow

Mobile Phase Selection: The pH Switch

For preparative chromatography, loading capacity is king.[1]

-

Low pH (Formic Acid, pH 2.7): The quinoline is protonated (

).[1]-

Pros: Excellent solubility, MS-compatible.

-

Cons: Charged molecules repel each other, causing "band broadening" (Coulombic repulsion) at high loads.[1]

-

-

High pH (Ammonium Bicarbonate, pH 10.0): The quinoline is neutral (

).[1]

Recommendation: Use High pH for the Prep run if your column supports it. Use Low pH for QC/Analytical to prevent system carryover.[1]

Automated Method Screening Logic (DOT Diagram)

Caption: Decision matrix for selecting stationary phase based on initial resolution of regioisomers.

Detailed Protocols

Protocol A: Analytical QC (Purity Check)

Use this to assess the crude material and verify fractions.

-

Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),

mm, 3.5 µm.[1] -

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 40°C.[1]

-

Detection: UV @ 254 nm (aromatic backbone) and 220 nm.[1]

-

Gradient:

Protocol B: Preparative Purification (High pH Strategy)

Optimized for loading capacity and isomer separation.[1]

-

Column: Waters XBridge Prep Phenyl-Hexyl,

mm, 5 µm (High-pH stable). -

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

). -

Flow Rate: 20 mL/min (Scaled from analytical).

-

Sample Preparation: Dissolve 500 mg crude in 4 mL DMSO. Filter through 0.45 µm PTFE.[1]

-

Gradient: Focusing the gradient improves yield.

-

Fraction Trigger: UV Threshold (254 nm) or Mass Trigger (Target Mass

for Br/Cl pattern).

Scale-Up Calculations & Loading

To move from Analytical (

For a 4.6 mm vs 19 mm column of equal length:

Loading Table:

| Parameter | Analytical (4.6 x 150mm) | Semi-Prep (19 x 150mm) | Process (50 x 150mm) |

| Flow Rate | 1.0 mL/min | 17 - 20 mL/min | 118 mL/min |

| Typ.[1] Load (mg) | 0.5 - 2.0 mg | 10 - 50 mg | 200 - 1000 mg |

| Injection Vol | 20 µL | 350 - 500 µL | 5 - 10 mL |

Troubleshooting Guide

Issue: "Shark Fin" or Tailing Peaks

-

Cause: Interaction between the basic quinoline nitrogen and acidic silanols on the silica surface.

-

Solution:

Issue: Co-elution of Isomers (6-Br vs 7-Br)

-

Cause: Hydrophobicity is identical.[1]

-

Solution: Change the selectivity mechanism .

-

Switch from ACN to Methanol : MeOH allows for hydrogen bonding that ACN suppresses.[1]

-

Switch column to PFP (Pentafluorophenyl) : The fluorine atoms on the column interact specifically with the halogens on the quinoline ring.

-

Troubleshooting Logic Flow (DOT Diagram)

Caption: Systematic troubleshooting for basic heterocycle purification.

References

-

Waters Corporation. Preparative Liquid Chromatography Method Scale-Up.[1] (Accessed 2023).[1][7] Link[1]

-

Agilent Technologies. HPLC Method Development: Standard Practices and New Columns. (2010).[1][2][8] Link

-

McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH.[1] Journal of Chromatography A. (2005).[1] (Contextual citation for pH switching strategy).

-

Sielc Technologies. Separation of Quinoline on Newcrom R1 HPLC column. (Accessed 2023).[1][7] Link

-

PubChem. 7-Chloroquinoline Compound Summary. (Data on pKa and LogP). Link

Sources

- 1. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. agilent.com [agilent.com]

- 5. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

Comprehensive Characterization of Quinoline Scaffolds: From Purity Profiling to Photophysics

Abstract

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core for antimalarials (e.g., Chloroquine), kinase inhibitors, and organic light-emitting diodes (OLEDs).[1] However, their characterization presents distinct analytical challenges: the basic nitrogen atom induces peak tailing in chromatography; regioisomerism (e.g., substitution at C6 vs. C7) complicates NMR assignment; and their sensitivity to pH affects photophysical measurements. This guide details optimized protocols for UHPLC-MS purity profiling, NMR structural elucidation, and fluorescence quantum yield determination, specifically tailored to overcome these heterocyclic challenges.

Part 1: Chromatographic Separation & Mass Spectrometry (UHPLC-MS/MS)

The Challenge: The "Basic Nitrogen" Problem

Quinolines possess a basic nitrogen (pKa ~4.9 for unsubstituted quinoline) that protonates easily. On standard silica-based C18 columns, residual silanols (Si-OH) act as weak acids. The protonated quinolinium ion interacts ionically with ionized silanols, causing severe peak tailing, retention time shifts, and poor reproducibility.

Protocol 1: High-Resolution Purity Profiling

Objective: Achieve symmetrical peak shape and separate positional isomers and synthetic impurities (e.g., unreacted anilines).

System Configuration:

-

Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

-

Column: C18 with high surface coverage and end-capping (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate (Buffer pH ~3.5).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Scientific Rationale:

The addition of Ammonium Formate is critical. It provides counter-ions that compete with the quinoline cation for silanol sites, effectively "masking" the column surface and sharpening the peak. The acidic pH ensures the quinoline remains fully protonated (

Gradient Parameters:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |

| 0.00 | 5 | 0.4 | Initial |

| 1.00 | 5 | 0.4 | Isocratic hold |

| 8.00 | 95 | 0.4 | Linear Ramp |

| 10.00 | 95 | 0.4 | Wash |

| 10.10 | 5 | 0.4 | Re-equilibration |

| 12.00 | 5 | 0.4 | End |

Workflow Diagram:

Caption: Optimized UHPLC-MS workflow for basic heterocycles, emphasizing silanol suppression.

Part 2: Structural Elucidation via NMR

The Challenge: Regioisomerism

In substituted quinolines, distinguishing between substitution at the C6, C7, or C8 positions is notoriously difficult due to overlapping aromatic signals. However, the nitrogen atom creates a predictable electronic bias that can be leveraged.

Protocol 2: NMR Assignment Strategy

Solvent Selection: Use DMSO-d6 over CDCl3 for polar derivatives. DMSO reduces aggregation (stacking) of the planar quinoline rings, resulting in sharper peaks.

Diagnostic Signals (Unsubstituted Quinoline Reference):

-

H2 (Proton adjacent to N): Most deshielded (~8.8–9.0 ppm, doublet or dd).

-

H3: Upfield relative to H2/H4 (~7.4–7.6 ppm).

-

H8: Deshielded due to peri-interaction, but less than H2.

Experimental Logic:

-

1D 1H NMR: Identify the H2 doublet (

Hz). If H2 is a singlet, substitution is at C2. -

1H-1H COSY: Trace the spin system of the heterocyclic ring (H2

H3 -

1H-13C HMBC: This is the "gold standard" for connecting the two rings. Look for long-range coupling from H4 to C9 (bridgehead) and H5 to C9/C10 to orient the carbocyclic ring substituents.

Typical Chemical Shift Data (DMSO-d6):

| Position | Proton Shift ( | Multiplicity | Coupling ( | Carbon Shift ( |

| 2 | 8.92 | dd | 4.2, 1.6 | 150.5 |

| 3 | 7.55 | dd | 8.3, 4.2 | 121.9 |

| 4 | 8.35 | dd | 8.3, 1.6 | 136.1 |

| 5 | 7.98 | d | 8.0 | 128.0 |

| 8 | 8.02 | d | 8.5 | 129.5 |

Decision Tree Diagram:

Caption: Logic flow for unambiguous structural assignment of quinoline regioisomers.

Part 3: Photophysical Characterization[2]

The Challenge: pH Sensitivity

Quinolines are often fluorophores, but their quantum yield (QY) is heavily dependent on the protonation state of the nitrogen. A derivative might be highly fluorescent in acidic media (quinolinium form) but quenched in basic media.

Protocol 3: Relative Quantum Yield Determination

Standard: Quinine Sulfate in 0.1 M H

Methodology:

-

Preparation: Prepare the unknown quinoline sample in Ethanol or Methanol. Prepare the Quinine Sulfate standard in 0.1 M H

SO -

Absorbance Check: Dilute both solutions so that the absorbance at the excitation wavelength (350 nm) is below 0.1 OD .

-

Why? To prevent "inner filter effects" (re-absorption of emitted light) which artificially lower the QY.

-

-

Emission Scan: Record the fluorescence spectrum (e.g., 360–600 nm) using the exact same slit widths and PMT voltage for both sample and standard.

-

Integration: Integrate the area under the emission curve (

).

Calculation: Use the comparative equation:

Where:

- : Quantum Yield[2][3][4]

- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance (using multiple concentrations is more accurate than a single point).

-

: Refractive index of the solvent (Ethanol = 1.36; 0.1 M H

Part 4: Regulatory & Safety Considerations (Impurity Profiling)

ICH Q3A/B Compliance: In drug development, impurities >0.1% must be identified.[5] For quinoline synthesis, specific attention must be paid to mutagenic impurities (ICH M7).

-

Common Impurity: Unreacted Aniline derivatives (starting materials).

-

Detection: Aniline is less polar than many functionalized quinolines. In the Protocol 1 gradient, anilines typically elute earlier or later depending on substitution. Monitor specific MRM transitions for the aniline precursor.

References

-

International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Available at: [Link]

- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Ed. Springer (2006). (Standard text for QY methodology).

-

National Institutes of Health (NIH). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (2014). Available at: [Link]

Sources

Precision Click Chemistry: Engineering 7-Chloroquinoline Scaffolds for Drug Discovery

Topic: Click Chemistry Applications with Derivatives of 7-Chloroquinoline Content Type: Detailed Application Note and Protocol Guide

Executive Summary & Strategic Rationale

The 7-chloroquinoline (7-CQ) scaffold remains a "privileged structure" in medicinal chemistry, anchoring the efficacy of historical antimalarials like chloroquine and emerging anticancer agents. However, resistance mechanisms (e.g., PfCRT mutations in Plasmodium falciparum) and poor selectivity in oncology necessitate structural diversification.

Click Chemistry , specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a modular solution. By functionalizing the C4-position of the 7-CQ ring, researchers can rapidly generate libraries of 1,2,3-triazole hybrids . These hybrids often exhibit dual mechanisms of action: the 7-CQ moiety inhibits heme polymerization (in malaria) or autophagy (in cancer), while the triazole-linked appendage targets secondary pathways (e.g., cysteine proteases, kinases) or overcomes efflux pumps.

This guide provides authoritative protocols for synthesizing, clicking, and validating 7-CQ derivatives, designed for high-impact drug discovery workflows.

Strategic Synthesis: Functionalizing the Scaffold

Before "clicking," the 7-CQ core must be functionalized with a bio-orthogonal handle (azide or alkyne). The C4 position is the standard entry point due to the reactivity of the chlorine atom in 4,7-dichloroquinoline.

Workflow Visualization

Figure 1: Divergent synthetic pathways for installing click-reactive handles on the 7-chloroquinoline scaffold.

Protocol A: Synthesis of the Alkyne Precursor

Target: N-(prop-2-ynyl)-7-chloroquinolin-4-amine This is the most direct route to a "clickable" 7-CQ.

Materials

-

4,7-Dichloroquinoline (1.0 eq)

-

Propargylamine (3.0 eq)

-

Solvent: Ethoxyethanol or neat (solvent-free)

-

Base: K₂CO₃ (optional, if using salt forms)

Step-by-Step Methodology

-

Reaction Setup: In a pressure tube or round-bottom flask, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) in ethoxyethanol (10 mL). Add propargylamine (1.65 g, 30 mmol).

-

Expert Insight: Using excess amine acts as both reactant and acid scavenger. Ethoxyethanol allows for high temperatures without pressurization.

-

-

Reflux: Heat the mixture to 130–140°C for 6–8 hours.

-

Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot.

-

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Alkalinization: Adjust pH to ~10 using 10% NaOH or NH₄OH to ensure the quinoline nitrogen is deprotonated.

-

Isolation: Filter the precipitate, wash with copious water, and dry under vacuum.

-

Recrystallization: Purify using Ethanol/Water to yield off-white crystals.

-

Yield Expectation: 80–90%.

-

Protocol B: General CuAAC "Click" Reaction

Application: Conjugating 7-CQ-Alkyne with diverse Azides (e.g., Benzyl azide, Azido-sugars, Azido-fluorophores).

Reagents & Catalytic System

-

Reductant: Sodium Ascorbate (NaAsc) (20–40 mol%)

-

Solvent: t-Butanol/Water (1:[4]1) or DMSO/Water (for lipophilic azides).

-

Ligand (Optional): TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is recommended if the azide is biomolecular or sensitive to oxidation, but standard drug synthesis often proceeds without it.

Experimental Procedure

-

Dissolution: In a 20 mL vial, dissolve the Alkyne-7CQ precursor (1.0 eq) and the organic Azide (1.1 eq) in t-BuOH (2 mL).

-

Catalyst Preparation:

-

Prepare a fresh solution of CuSO₄·5H₂O in water (0.5 mL).

-

Prepare a fresh solution of NaAsc in water (0.5 mL).

-

-

Initiation: Add the Azide solution to the Alkyne mixture. Add the CuSO₄ solution, followed immediately by the NaAsc solution.

-

Observation: The mixture often turns bright yellow or orange (characteristic of Cu(I)-acetylide formation) and then fades as the cycle completes.

-

-

Incubation: Stir vigorously at Room Temperature for 12–24 hours.

-

Optimization: If conversion is slow (<50% at 6h), heat to 50°C or use Microwave Irradiation (80°C, 100W, 10-20 mins) for rapid library synthesis.

-

-

Quenching & Purification:

-

Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash organic layer with 5% NH₄OH (to remove Copper traces—critical for biological assays).

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel column chromatography (Gradient: DCM -> 5% MeOH/DCM).

-

Self-Validating Quality Control (QC)

| Assay | Expected Outcome | Failure Mode |

| IR Spectroscopy | Disappearance of the Azide peak (~2100 cm⁻¹) and Alkyne peak (~3250 cm⁻¹). | Presence of ~2100 cm⁻¹ peak indicates incomplete reaction. |

| ¹H NMR | Appearance of a distinct Triazole-CH singlet (typically δ 7.5–8.5 ppm). | Absence of this singlet confirms failed cycloaddition. |

| Mass Spec (ESI) | [M+H]⁺ matches the sum of Alkyne + Azide MW. | Mass corresponds to starting material or oxidative homocoupling (Glaser coupling). |

Application Note: Biological Evaluation of Hybrids

Once synthesized, 7-CQ hybrids are typically screened for antimalarial or anticancer activity.[3][5][6] A critical mechanistic validation is the β-Hematin Inhibition Assay .

Rationale

7-CQ drugs work by preventing the parasite from detoxifying heme. They bind to free heme, preventing its crystallization into non-toxic hemozoin (β-hematin). High-performing hybrids must retain this capability.

β-Hematin Inhibition Protocol[7]

-

Stock Solutions: Dissolve hemin chloride (5 mg/mL) in DMSO. Dissolve Hybrid compounds (10 mM) in DMSO.

-

Reaction: In a 96-well plate, mix:

-

100 µL 0.5M Sodium Acetate buffer (pH 5.0).

-

50 µL Hemin solution.

-

50 µL Hybrid compound (various concentrations).

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Analysis:

-

Add 200 µL DMSO to solubilize unreacted hemin (β-hematin remains insoluble).

-

Measure absorbance at 405 nm .

-

Interpretation: Lower absorbance = Higher β-hematin formation (Poor Inhibition). Higher absorbance = High Inhibition (Effective Drug).

-

Troubleshooting & Optimization (Expertise)

Issue: "The reaction stalls or yields are low."

-

Cause 1: Oxygen Poisoning. Cu(I) oxidizes to inactive Cu(II).

-

Fix: Degas solvents with N₂ or Argon for 15 mins before mixing. Increase NaAsc loading to 50 mol%.

-

-

Cause 2: Steric Hindrance. Bulky azides (e.g., betulinic acid derivatives) react slowly.

-

Fix: Switch to CuI (10 mol%) + DIPEA (2 eq) in THF or DMF. Heat to 60°C.

-

Issue: "Copper contamination in biological assays."

-

Cause: Residual copper is cytotoxic and can give false positives in cancer cell assays.

-

Fix: Wash the final organic phase with a solution of EDTA or use a solid-supported Copper scavenger (e.g., Cupral) post-reaction.

References

-

Synthesis of 7-chloroquinoline-1,2,3-triazole hybrids via CuAAC

- Source: "Click synthesis of new 7-chloroquinoline derivatives...

-

URL:[Link]

-

Antimalarial Activity of Triazole Hybrids

-

Microwave-Assisted Synthesis Protocols

-

Mechanistic Insight (Heme Inhibition)

-

General CuAAC Protocol for Bioconjugation

- Source: "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjug

-

URL:[Link]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Guide: Optimization of 6-Bromo-7-chloroquinoline Synthesis

Case ID: QN-SYN-6B7C Topic: Yield Improvement & Troubleshooting for Haloquinoline Scaffolds Applicable Protocols: Skraup Synthesis, Modified Gould-Jacobs Target Audience: Medicinal Chemistry & Process Development Teams[1]

Diagnostic: Why is Your Yield Low?

Before altering your protocol, you must identify the "Yield Killer." In the synthesis of 6-bromo-7-chloroquinoline from 4-bromo-3-chloroaniline , yield loss typically stems from two distinct failure modes.

Failure Mode A: The "Tar" Trap (Polymerization)

-

Symptoms: Reaction mixture turns into a solid black, rubbery mass; impossible to stir; low recovery during workup.[1][2]

-

Root Cause: Uncontrolled polymerization of acrolein (generated in situ from glycerol) before it can react with the aniline.[1] This is common in the classic Skraup reaction using concentrated H₂SO₄ without moderators.[1]

Failure Mode B: The Regioselectivity Split (The "Hidden" Loss)

-

Symptoms: Crude mass recovery is decent, but isolated yield of the specific 6-bromo-7-chloro isomer is <30%.[1] NMR shows a persistent impurity.[1][3]

-